4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methylbenzoate moiety
Preparation Methods
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate typically involves the cycloaddition reaction of an organic benzonitrile derivative with an azide salt . This reaction is carried out under controlled conditions to ensure the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include strong oxidizers, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can stabilize electrostatic interactions and facilitate receptor-ligand binding, making it effective in various biological contexts . The specific pathways involved depend on the application and the target molecules.
Comparison with Similar Compounds
4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate can be compared with other tetrazole-containing compounds, such as:
5-phenyl-1H-tetrazole: Similar in structure but lacks the methylbenzoate moiety.
4-(1H-tetrazol-5-yl)phenyl derivatives: These compounds have variations in the substituents on the phenyl ring, leading to different properties and applications.
The uniqueness of this compound lies in its combination of the tetrazole ring with the methylbenzoate group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C15H12N4O2 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C15H12N4O2/c1-11-2-4-12(5-3-11)15(20)21-14-8-6-13(7-9-14)19-10-16-17-18-19/h2-10H,1H3 |
InChI Key |
ZNRVLKQEQDDBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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